REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[CH:3]=[CH:4][C:5]([F:8])([F:7])[F:6]>O=[Cr]O[Cr]=O>[F:1][C:2]([F:10])([F:9])/[CH:3]=[CH:4]\[C:5]([F:8])([F:7])[F:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=CC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
catalyst
|
Smiles
|
O=[Cr]O[Cr]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC(\C=C/C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[CH:3]=[CH:4][C:5]([F:8])([F:7])[F:6]>O=[Cr]O[Cr]=O>[F:1][C:2]([F:10])([F:9])/[CH:3]=[CH:4]\[C:5]([F:8])([F:7])[F:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=CC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
catalyst
|
Smiles
|
O=[Cr]O[Cr]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC(\C=C/C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |